molecular formula C7H5F3N2O3 B1401661 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine CAS No. 1588441-18-2

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B1401661
CAS No.: 1588441-18-2
M. Wt: 222.12 g/mol
InChI Key: HEKASLCSFSEZAP-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

The synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine involves several steps. One common synthetic route includes the nitration of 4-methoxy-2-(trifluoromethyl)pyridine using a mixture of nitric acid and sulfuric acid . The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial production methods for this compound may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and strong bases. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Properties

IUPAC Name

4-methoxy-5-nitro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKASLCSFSEZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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